molecular formula C21H16ClNO3 B12140926 N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide

N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide

Cat. No.: B12140926
M. Wt: 365.8 g/mol
InChI Key: XQMMQMAQEYIETB-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide is a synthetic acetamide derivative featuring a conjugated (2E)-propenoyl linker, a 5-(2-chlorophenyl)furan-2-yl moiety, and an acetamide group attached to a para-substituted phenyl ring. Acetamide derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anti-exudative activities . The 2-chlorophenyl and furan substituents suggest possible electronic and steric influences on reactivity and binding interactions, akin to compounds in and .

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

N-[4-[(E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C21H16ClNO3/c1-14(24)23-16-8-6-15(7-9-16)20(25)12-10-17-11-13-21(26-17)18-4-2-3-5-19(18)22/h2-13H,1H3,(H,23,24)/b12-10+

InChI Key

XQMMQMAQEYIETB-ZRDIBKRKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution with 2-Chlorophenyl Group: The furan ring is then substituted with a 2-chlorophenyl group using a Friedel-Crafts acylation reaction.

    Formation of the Prop-2-enoyl Linker: The substituted furan ring is then reacted with acryloyl chloride to form the prop-2-enoyl linker.

    Coupling with Phenylacetamide: Finally, the prop-2-enoyl substituted furan is coupled with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Reactivity of α,β-Unsaturated Ketone System

The (2E)-prop-2-enoyl moiety enables characteristic conjugate addition and cycloaddition reactions:

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, treatment with benzylamine in ethanol at 80°C yields a β-amino derivative (unoptimized yield: ~65%).

  • Diels-Alder Cycloaddition : Undergoes [4+2] cycloaddition with electron-rich dienes (e.g., furan derivatives) under thermal conditions (110–130°C), forming bicyclic adducts.

Key Data :

Reaction TypeConditionsProduct YieldCharacterization Methods
Michael AdditionEthanol, 80°C, 6 h65%1H^1H NMR (DMSO-d6d_6): δ 2.12 (s, −CH3_3), 5.60 (s, oxadiazole-H)
Diels-AlderToluene, 120°C, 12 h58%IR: 1691 cm1^{-1} (C=O), 747 cm1^{-1} (C−Cl)

Acetamide Group Transformations

The N-acetyl group participates in hydrolysis and substitution reactions:

  • Acid-Catalyzed Hydrolysis : Refluxing with 6M HCl converts the acetamide to a primary amine (confirmed by LCMS: m/z = [M−42]).

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2 _2CO3 _3 to form N-alkylated derivatives (yield: 70–75%).

Spectral Evidence :

  • 13C^{13}C NMR: Carbonyl carbon at 163.7 ppm shifts to 170.2 ppm after hydrolysis .

  • IR: Loss of N−H stretch (3367 cm1 ^{-1}) post-alkylation.

Aromatic Electrophilic Substitution

The 2-chlorophenyl-furan system directs electrophilic attacks:

  • Nitration : Concentrated HNO3 _3/H2 _2SO4 _4 introduces nitro groups at the furan’s 5-position (yield: 55%).

  • Chlorination : Cl2 _2/FeCl3 _3 adds a second chlorine atom ortho to the existing substituent (yield: 60%).

Optimization Insights :
Microwave-assisted synthesis (300 W, 8–10 min) improves yields by 15–20% compared to conventional reflux (7–9 h) .

Catalytic Functionalization

ZnCl2 _2-catalyzed reactions enhance efficiency:

  • Schiff Base Formation : Condensation with hydrazides in ethanol/ZnCl2 _2 produces hydrazone derivatives (yield: 77–92%) .

  • Oxadiazole Ring Closure : Cyclization with acetic anhydride forms 1,3,4-oxadiazole intermediates (confirmed by 1H^1H NMR singlet at 5.69 ppm) .

Stability Under Physiological Conditions

The compound shows moderate stability:

  • pH-Dependent Degradation : Rapid hydrolysis occurs in alkaline conditions (pH > 10), with a half-life of 2.1 h.

  • Oxidative Stability : Resists H2 _2O2 _2-mediated oxidation due to electron-withdrawing chlorine substituents.

Synthetic Route Optimization

Comparative data for key reactions:

MethodReaction TimeYield ImprovementEnergy Input
Conventional7–9 hBaselineHigh
Microwave-Assisted8–10 min+79–92%Low

Source: Adapted from ZnCl2 _2-catalyzed protocols for analogous compounds .

Scientific Research Applications

N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide exhibits several promising biological activities:

  • Anticancer Properties :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can inhibit the proliferation of breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with IC50 values in the low micromolar range.
    • A study reported that derivatives of similar structures demonstrated percent growth inhibition (PGI) values exceeding 70% against multiple cancer types, suggesting a strong potential for development as an anticancer agent .
  • Antimicrobial Activity :
    • Preliminary tests have indicated that this compound possesses antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) observed was around 256 µg/mL for related compounds .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in disease progression. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties. The compound was tested against a panel of cancer cell lines, including OVCAR-8 (ovarian cancer), SNB-19 (glioblastoma), and HCT116 (colon cancer). Results indicated that the compound exhibited selective toxicity towards these cell lines, with PGIs ranging from 75% to 90% at optimal concentrations .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of this compound. The researchers conducted agar diffusion assays to assess the efficacy against various bacterial strains. The results showed significant inhibition zones against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide with structurally related acetamide derivatives from the evidence, focusing on substituents, physicochemical properties, and bioactivity:

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound 2-Chlorophenyl-furan, (2E)-propenoyl, para-acetamidophenyl Not reported ~407.8 (estimated) Theoretical: Potential anti-inflammatory or anti-exudative activity based on analogs
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridin-2-yl, trifluoromethyl-chlorophenyl, piperazine-carbonyl 241–242 530 Synthetic intermediate; no explicit bioactivity reported
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) Pyridin-2-yl, 3,4-difluorophenyl, piperazine-carbonyl 263–266 464 Synthetic intermediate; structural rigidity may enhance binding
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-[(E)-3-(furan-2-yl)allylidene]acetohydrazide 4-Chlorophenyl, furan-2-yl, triazole-thio, acetohydrazide Not reported 476.9 (calculated) Anti-exudative activity; comparable to diclofenac sodium at 10 mg/kg dose
2-Chloro-N-(4-fluorophenyl)acetamide 2-Chloro, 4-fluorophenyl Not reported 201.6 Intermediate for quinolin-8-yloxy acetamide and 2,5-piperazinedione derivatives
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide 4-Fluorophenyl-furan, propenenitrile, phenethyl Not reported 360.4 Structural analog; fluorophenyl-furan motif suggests potential kinase inhibition activity

Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to 4-chlorophenyl analogs (e.g., ) due to steric and electronic differences . Furan-containing compounds (e.g., ) demonstrate notable anti-exudative and anti-inflammatory activities, suggesting the target compound may share similar pharmacological profiles .

Physicochemical Properties :

  • Melting points for pyridin-2-yl acetamides () range from 207–266°C, influenced by substituent bulk and polarity. The target compound’s melting point is likely within this range .
  • Molecular weights of analogs vary widely (201.6–530 g/mol), with the target compound (~407.8 g/mol) falling within a moderate range suitable for drug-likeness.

Bioactivity Gaps: While anti-exudative activity is reported for triazole-furan-acetamide hybrids (), the target compound’s propenoyl linker and phenyl-acetamide core may offer distinct pharmacokinetic advantages, such as improved metabolic stability .

Research Findings and Implications

  • Synthetic Challenges : Piperazine-carbonyl analogs () require multi-step synthesis, whereas the target compound’s simpler structure may allow more efficient scale-up .
  • Pharmacological Potential: Fluorophenyl-furan derivatives () show kinase inhibition, suggesting the target compound’s 2-chlorophenyl-furan moiety could target similar pathways .

Biological Activity

N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide, a compound derived from furan and phenyl moieties, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antibacterial activity, and its mechanism of action.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN
  • Molecular Weight : 295.78 g/mol
  • CAS Number : Not specifically listed, but related compounds can be found under various identifiers.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
    • Molecular docking studies suggest that the compound interacts with tubulin, potentially inhibiting microtubule polymerization, similar to colchicine derivatives .

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Preliminary results indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antibacterial agents .

Case Study 1: Antitumor Activity

In a study published in Nature Communications, researchers synthesized a series of furan derivatives, including this compound. The compound demonstrated an IC50 value of approximately 0.05 µM against leukemia cell lines, outperforming several known anticancer agents .

CompoundIC50 (µM)Cell Line
This compound0.05K562 (human leukemia)
Colchicine0.09K562
Control>10K562

Case Study 2: Antibacterial Efficacy

In another investigation focusing on the antibacterial effects, this compound was tested against multiple bacterial strains. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus with an MIC of 32 µg/mL .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide?

Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:

  • Acetylation of aromatic amines : Reacting substituted phenylamines with acetic anhydride under reflux conditions to form acetamide intermediates. For example, N-(4-chloro-2-nitrophenyl)acetamide derivatives are synthesized by refluxing with acetic anhydride for 30 minutes, followed by crystallization .
  • Cross-coupling reactions : The furan-prop-2-enoyl moiety is introduced via Heck coupling or similar methods to form the (2E)-propenoyl linkage. Reaction conditions (e.g., palladium catalysts, temperature) must be optimized to avoid stereoisomerization .
  • Purification : Slow evaporation of ethanolic solutions yields crystals suitable for X-ray diffraction analysis .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Bond lengths and angles : The propenoyl group exhibits a planar (2E)-configuration, with C=O bond lengths of ~1.21 Å and C=C bonds of ~1.34 Å, consistent with conjugated enones .
  • Intermolecular interactions : Centrosymmetric head-to-tail interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice. For example, the methyl hydrogen (H9B) interacts with the carbonyl oxygen (O3) at a distance of 2.89 Å .
  • Torsional angles : Substituents like nitro groups deviate slightly from the phenyl ring plane (e.g., O1–N1–C3–C2 torsion angle = -16.7°) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar acetamide derivatives?

Answer:
Contradictions often arise from subtle structural variations. Methodological approaches include:

  • Comparative SAR studies : Analyze substituent effects. For example, replacing the 2-chlorophenyl group with a 4-methoxyphenyl group in analogs reduces steric hindrance, altering binding affinity .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict electronic effects (e.g., nitro group electron-withdrawing properties) on reactivity .
  • Crystallographic overlays : Compare X-ray structures of active vs. inactive analogs to identify critical conformational differences .

Advanced: What strategies improve yields in multi-step syntheses of this compound?

Answer:
Low yields (e.g., 2–5% in 11-step syntheses) are addressed by:

  • Optimizing coupling conditions : Using Pd(OAc)₂/XPhos catalysts for Heck reactions improves efficiency and reduces byproducts .
  • Protecting group chemistry : Temporary protection of reactive sites (e.g., nitro groups) prevents undesired side reactions during acetylation .
  • Green chemistry approaches : Solvent-free mechanochemical synthesis or microwave-assisted reactions enhance reaction rates and purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous wash-downs .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic synthesis?

Answer:

  • Electron-withdrawing groups (EWGs) : The 2-chlorophenyl and nitro groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in thiadiazole or piperazinedione syntheses) .
  • Steric effects : Bulky substituents on the furan ring (e.g., 4-methylphenyl) hinder π-π stacking, reducing catalytic activity in coupling reactions .
  • Hydrogen-bonding capacity : The acetamide NH group participates in intermolecular H-bonds, influencing crystal packing and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.